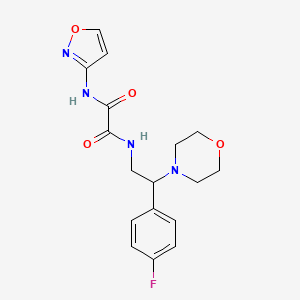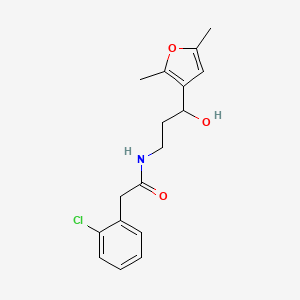
2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is known to play a crucial role in the growth and survival of cancer cells. By inhibiting this pathway, this compound can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. It can also inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide in lab experiments is its potent anti-cancer properties. This makes it an ideal candidate for studying the mechanisms of cancer cell death and developing new cancer therapies. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide. One of the most promising areas of research is its use as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, studies are needed to determine the potential side effects of this compound and to develop strategies to minimize its toxicity. Other future directions for research include studying the potential applications of this compound in the treatment of other diseases, such as inflammatory diseases, and developing new synthesis methods to improve its yield and purity.
Conclusion
In conclusion, this compound is a chemical compound with significant potential for various scientific research applications. Its potent anti-cancer properties make it an ideal candidate for studying the mechanisms of cancer cell death and developing new cancer therapies. However, further studies are needed to determine its optimal dosage and administration route, as well as to develop strategies to minimize its toxicity. Additionally, research on this compound's potential applications in the treatment of other diseases and new synthesis methods can lead to significant advancements in various fields.
Synthesis Methods
The synthesis of 2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide involves the reaction of 2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide with phenylmagnesium bromide. This reaction results in the formation of the desired compound, which can be purified by recrystallization.
Scientific Research Applications
2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide has been extensively studied for its potential applications in various fields. One of the most promising areas of research is its use as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties, and it can induce apoptosis in cancer cells.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3/c1-11-9-14(12(2)22-11)16(20)7-8-19-17(21)10-13-5-3-4-6-15(13)18/h3-6,9,16,20H,7-8,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFWODNEOKEMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)CC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(thiazol-2-yl)benzenesulfonamide](/img/structure/B2857647.png)



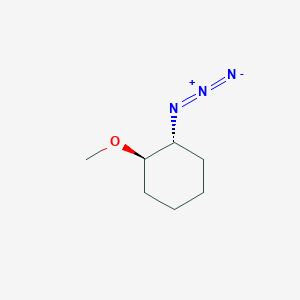
![1-[2-(3-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2857655.png)
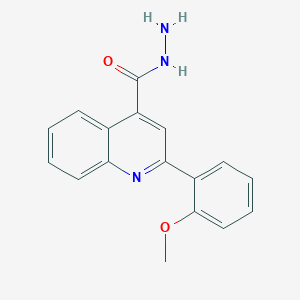
![6-Chloro-3-[2-(2-chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2857659.png)
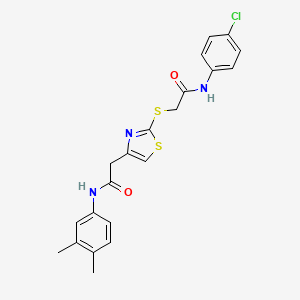
![N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide](/img/structure/B2857661.png)

![N-[(4-methylphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2857664.png)

